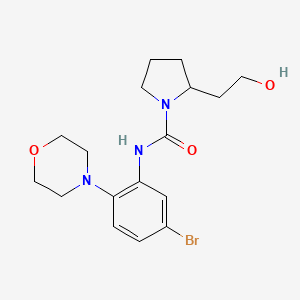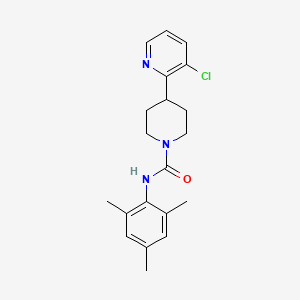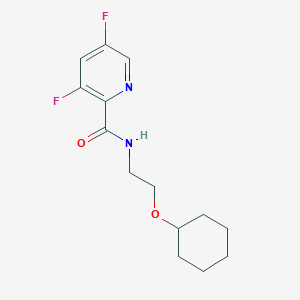![molecular formula C17H22F2N4O3 B6973154 N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide](/img/structure/B6973154.png)
N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide is a complex organic compound known for its diverse applications in chemistry and biology. The structure consists of multiple functional groups, including a pyrazole ring, a piperidine ring, and a furan ring, making it a highly versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic synthesis process. The synthesis begins with the construction of the pyrazole and furan rings. These rings are then linked through a piperidine intermediary using various chemical reagents and catalysts. Typical reaction conditions involve the use of organic solvents like dichloromethane or ethanol, under controlled temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Industrial-scale production leverages similar synthetic routes but optimizes them for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups are employed to scale up the process, ensuring consistent quality and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: It can undergo oxidation reactions, particularly at the furan ring, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced at various points, such as the piperidine ring, resulting in secondary amines.
Substitution: Substitution reactions, especially nucleophilic substitution at the pyrazole ring, are common.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon (Pd/C), Platinum dioxide (PtO₂).
Major Products
Major products of these reactions include various derivatives of the original compound with modifications at the pyrazole, piperidine, or furan rings, leading to enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules for drug discovery.
Biology: Investigated for its potential as an enzyme inhibitor, affecting key biological pathways.
Medicine: Explored for its therapeutic potential in treating conditions like inflammation and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.
Pathways: The compound affects signaling pathways that control cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Uniqueness and List of Similar Compounds
Compared to similar compounds, it stands out due to its specific functional groups and their synergistic effects. Similar compounds include:
N-[4-(Difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
N-[5-(Trifluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
N-[5-(Difluoromethoxy)-2-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide.
The differences in functional groups, such as fluorine substitution patterns, contribute to varied biological activities and applications.
Eigenschaften
IUPAC Name |
N-[5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-methyl-2-(5-methylfuran-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N4O3/c1-10-6-7-23(12(8-10)13-5-4-11(2)25-13)17(24)20-14-9-15(22(3)21-14)26-16(18)19/h4-5,9-10,12,16H,6-8H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILZGAOMKMOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=C(O2)C)C(=O)NC3=NN(C(=C3)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-hydroxyethyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6973097.png)
![N-[1-(aminomethyl)cyclopentyl]-1-methyl-6-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B6973101.png)
![N-[3-fluoro-4-(2-methoxy-4-methylphenoxy)phenyl]-2-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B6973109.png)
![2-(4-cyclobutyl-6-methyl-1,4-diazepan-1-yl)-N-[cyclopropyl-(4-methoxyphenyl)methyl]acetamide](/img/structure/B6973121.png)


![1-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(2S)-2-hydroxypropyl]urea](/img/structure/B6973138.png)
![1-[4-(2-Methoxyethylsulfonyl)phenyl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6973142.png)
![Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6973149.png)
![(3,5-Difluoropyridin-2-yl)-[3-[methyl-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]amino]pyrrolidin-1-yl]methanone](/img/structure/B6973165.png)
![3,5-difluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B6973166.png)
![1-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]piperazin-2-one](/img/structure/B6973168.png)
![(3,5-difluoropyridin-2-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6973182.png)
